molecular formula C16H23F3N5O6PS2 B194475 [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate CAS No. 847460-53-1

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B194475
M. Wt: 549.5 g/mol
InChI Key: KVLRBRZHCOVMNX-IDTAVKCVSA-N
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Description

an impurity of Cangrelor

Scientific Research Applications

Pharmacokinetics Studies

A study by (Jia et al., 2016) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the simultaneous quantification of IMM-H007 and its major metabolites, including a compound structurally similar to the requested chemical, in hamster blood. This method aids in understanding the pharmacokinetics of such compounds.

Antioxidant Activity

Research by (Manfredini et al., 2000) investigated molecular combinations of antioxidants, finding that certain compounds with structural similarities to the requested chemical exhibited potent antioxidant effects. This suggests potential applications in pathological events involving free radical damage.

Synthesis and Biological Properties

A study by (Farrow et al., 1990) synthesized aryl bis(nucleosid-5'-yl) phosphate derivatives, related to the requested compound, and evaluated their antiherpesvirus effects, suggesting potential therapeutic applications.

Interaction with Plasma Proteins

(Dubey et al., 2020) investigated the molecular interaction between human serum albumin and synthesized uridine derivatives structurally related to the requested compound. The study provided insights into potential drug design based on such compounds.

Probing Enzymatic Functions

(Emmrich et al., 2010) synthesized a stable analog of ATP, structurally similar to the requested compound, to study the binding site and function of adenylyl cyclases. This research aids in understanding enzyme functions and designing inhibitors.

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N5O7PS2/c1-33-5-3-20-12-9-13(23-15(22-12)34-4-2-16(17,18)19)24(7-21-9)14-11(26)10(25)8(31-14)6-30-32(27,28)29/h7-8,10-11,14,25-26H,2-6H2,1H3,(H,20,22,23)(H2,27,28,29)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRBRZHCOVMNX-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N5O7PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415497
Record name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

CAS RN

847460-53-1
Record name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

Citations

For This Compound
1
Citations
SS Shrestha, M Parmar, C Kennedy… - Molecular and Cellular …, 2010 - Elsevier
Two-pore potassium (K 2P ) ion channels and P2Y receptors modulate the activity of neurones and are targets for the treatment of neuronal disorders. Here we have characterised their …
Number of citations: 30 www.sciencedirect.com

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